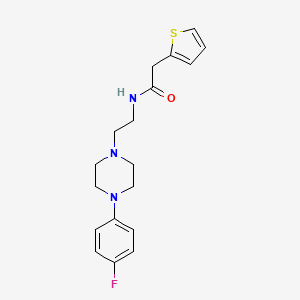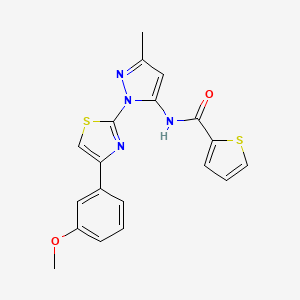![molecular formula C21H20FN3O B2842702 N-benzyl-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899959-79-6](/img/structure/B2842702.png)
N-benzyl-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of similar compounds often involves various methods such as cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization were used for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” in good yields .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry . In some cases, X-ray crystallography is used to further confirm the chemical identity of the compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve reactions such as the reaction with propargyl bromide, an intramolecular cyclization catalyzed by Pd/C at high temperature between the alkyne and the N-pyrrole, and aromatization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often characterized by techniques such as IR and NMR spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications
Antiviral Activity
A novel route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles has shown significant antiviral activities against influenza A virus (subtype H5N1). Among the compounds synthesized, several demonstrated substantial viral reduction, indicating potential applications in antiviral drug development against bird flu influenza (H5N1) (Hebishy et al., 2020).
Anxiolytic Effects
Research into novel pyrrolo[1,2-a]pyrazine ligands, including the synthesis and pharmacological evaluation of a compound similar to N-benzyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide (GML-1), revealed significant anxiolytic activity. The development of a finished dosage form of this compound demonstrated pronounced anxiolytic effects in vivo, highlighting its potential for treating anxiety disorders (Yarkova et al., 2019).
Fluorescence Properties for Biological Applications
Studies on the synthesis, structure, and photophysical properties of BF2 complexes of N,O-benzamide ligands have unveiled novel blue fluorophores. These fluorophores exhibit intense luminescence, making them suitable for applications in biological imaging and organic materials. The research demonstrates how substituting moieties and adjusting the crystal structure can significantly affect fluorescence properties, providing insights into designing new luminescent materials (Yamaji et al., 2017).
Hypochlorite Detection in Living Cells
The development of a novel fluorophore based on pyrido[1,2-a]benzimidazole for hypochlorite detection showcases the utility of N-benzyl-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide derivatives in live-cell imaging. This probe enables fast and sensitive detection of hypochlorite, a critical factor in biological research and clinical diagnostics (Ji et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-benzyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is Ole1p , a desaturase enzyme . This enzyme plays a crucial role in the biosynthesis of unsaturated fatty acids, which are essential components of cell membranes and precursors of various bioactive molecules.
Mode of Action
The compound acts as an inhibitor of the Ole1p enzyme . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the desaturation of fatty acids. This inhibition disrupts the normal function of the enzyme, leading to changes in the composition of unsaturated fatty acids in the cell.
Result of Action
The inhibition of Ole1p by N-benzyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide leads to a decrease in the production of unsaturated fatty acids. This can result in the disruption of cell membrane integrity and function, potentially leading to cell death. Therefore, this compound exhibits antifungal activity .
properties
IUPAC Name |
N-benzyl-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c22-18-10-5-4-9-17(18)20-19-11-6-12-24(19)13-14-25(20)21(26)23-15-16-7-2-1-3-8-16/h1-12,20H,13-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVFJFAJLUXRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3F)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2842621.png)

![N-(4-acetylphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2842627.png)

![3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide](/img/structure/B2842629.png)

![N-(1-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2842634.png)

![2,6-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2842638.png)
